molecular formula C11H24O2Si B2500167 3-(tert-Butyldimethylsiloxy)-3-methylbutanal CAS No. 1253943-08-6

3-(tert-Butyldimethylsiloxy)-3-methylbutanal

Cat. No. B2500167
CAS RN: 1253943-08-6
M. Wt: 216.396
InChI Key: QJYYSBBURVUZKU-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsiloxy)-3-methylbutanal is a chemical compound that is part of a broader class of silyl-protected alcohols and aldehydes. These compounds are often used in organic synthesis due to their stability and reactivity, which allows for selective transformations in the presence of other functional groups. The tert-butyldimethylsiloxy group serves as a protective group for alcohols and can be removed under mild acidic conditions, making it a versatile tool in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-(tert-Butyldimethylsiloxy)-3-methylbutanal often involves the use of tert-butyldimethylsilyl-protected intermediates. For instance, the synthesis of optically active cyclohexenone derivatives utilizes ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate as a starting material, which undergoes key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Similarly, the synthesis of anti-HIV compounds like 2',3'-dideoxy-4'-thiocytidine employs 2-(tert-butyldimethylsiloxy)thiophene as a versatile carbon nucleophile . These methods highlight the utility of tert-butyldimethylsiloxy-protected compounds in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal would be characterized by the presence of the tert-butyldimethylsiloxy protective group attached to an aldehyde functional group. This silyl ether moiety provides steric bulk and electronic effects that influence the reactivity of the aldehyde. The molecular structure of related compounds has been manipulated through various reactions, such as Diels-Alder cycloadditions, to create complex cyclic structures .

Chemical Reactions Analysis

Chemical reactions involving 3-(tert-Butyldimethylsiloxy)-3-methylbutanal and related compounds are diverse. For example, the Diels-Alder reaction with methyl acrylate leads to the formation of cyclohexene derivatives . Additionally, the use of tert-butanesulfinyl aldimines and ketimines in the synthesis of protected 1,2-amino alcohols demonstrates the reactivity of these silyl-protected compounds with organometallic reagents . The versatility of these reactions allows for the construction of a wide array of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal would be influenced by the tert-butyldimethylsiloxy group. This group increases the molecular weight and steric hindrance around the aldehyde, potentially affecting its boiling point, solubility, and stability. The protective group also impacts the chemical reactivity, as seen in the synthesis of steroids, where the tert-butyldimethylsiloxy group facilitates the introduction of side chains and functional groups at specific positions on the steroid framework . The silyl group's ability to be selectively removed or retained during reactions adds to the compound's utility in synthesis.

Scientific Research Applications

Metabolism and Health Implications

3-(tert-Butyldimethylsiloxy)-3-methylbutanal, a volatile organic compound, has been researched primarily in the context of metabolism and its implications for human health. Notably, studies have examined its relationship with various physiological conditions and its metabolic pathways in humans.

  • Hepatic Encephalopathy and Metabolic Pathways : Research has shown that 3-Methylbutanal, a closely related compound, is involved in hepatic encephalopathy, a condition marked by reduced brain function due to liver disease. The compound is partially derived from colonic bacterial breakdown of leucine, an essential amino acid. Studies have developed methods for estimating plasma concentrations of 3-Methylbutanal, providing insights into its metabolic pathways and its potential role in the pathogenesis of hepatic encephalopathy in humans (Marshall, DeSouza, & Morgan, 1985).

  • Occupational Exposure and Health Effects : Research on occupational exposure to related compounds, such as terbufos [phosphorodithioic acid, S-(tert-butylthio) methyl O,O-diethyl ester], has provided insights into the potential health risks and physiological effects. Studies monitoring dermal and respiratory exposure during agricultural activities have informed safety measures and health risk assessments, ensuring safer work environments for individuals exposed to such compounds (Devine, Kinoshita, Peterson, & Picard, 1986).

  • Environmental Health Perspectives : Examination of the effects of fungal volatile compounds, such as 3-Methylfuran, has highlighted the potential health implications of exposure to these compounds in humans. Research in this area has aimed at understanding the acute health effects, contributing to a better understanding of building-related illnesses and guiding environmental health practices (Wålinder, Ernstgård, Johanson, Norbäck, Venge, & Wieslander, 2005).

  • Biomonitoring and Exposure Assessment : Studies focusing on synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), have underscored the importance of biomonitoring in assessing human exposure to synthetic chemicals. This research is pivotal in understanding the prevalence and implications of such exposure in various populations, informing public health decisions and regulations (Scherer, Petreanu, Weber, Scherer, Pluym, & Kolossa-Gehring, 2020).

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h9H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYSBBURVUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyldimethylsiloxy)-3-methylbutanal

CAS RN

1253943-08-6
Record name 3-[(tert-butyldimethylsilyl)oxy]-3-methylbutanal
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